2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride
Description
2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with a benzyl substituent at the 2-position of the pyrrolidine ring. The fluorine atom on the phenyl ring enhances metabolic stability and bioavailability, common features in bioactive molecules targeting neurological or cardiovascular systems . Its molecular formula is C₁₂H₁₇ClFN (molecular weight: 229.72 g/mol), and it is typically synthesized via alkylation or reductive amination routes involving fluorinated precursors .
Properties
Molecular Formula |
C11H15ClFN |
|---|---|
Molecular Weight |
215.69 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10;/h1-2,4,6,10,13H,3,5,7-8H2;1H |
InChI Key |
BEBFSBSTMZNCIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=CC=CC=C2F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzyl chloride precursor undergoes nucleophilic substitution with pyrrolidine to form the parent compound. Subsequent substitutions may occur at reactive sites:
Alkylation and Acylation at the Pyrrolidine Nitrogen
The secondary amine in the pyrrolidine ring participates in alkylation and acylation:
Oxidation and Reduction Reactions
The pyrrolidine ring and benzyl group undergo redox transformations:
Salt Formation and Acid-Base Reactivity
The hydrochloride salt demonstrates reversible protonation:
| Condition | Behavior | Applications |
|---|---|---|
| pH < 3 | Protonated amine (water-soluble) | Enhances bioavailability in physiological studies . |
| pH > 10 | Free base precipitates | Used for purification via recrystallization. |
Electrophilic Aromatic Substitution
The fluorophenyl group shows limited reactivity due to fluorine's electron-withdrawing effects:
Ring-Opening and Rearrangement Reactions
Under extreme conditions, the pyrrolidine ring undergoes structural changes:
This compound's reactivity is integral to its utility in medicinal chemistry, particularly in synthesizing bioactive analogs. Future studies should explore its catalytic applications and stereoselective transformations.
Scientific Research Applications
2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride is a synthetic compound that is explored in scientific research for pharmaceutical applications. Research suggests that it has biological activity, especially in neuropharmacology, because its structure is similar to that of known neurotransmitter modulators, which means it could interact with receptors in the central nervous system.
Structural Information
- It has a molecular formula of .
- The PubChem CID is 5035636 .
- Its InChIKey is QCUXMVRXZZBSCE-UHFFFAOYSA-N .
Scientific Research Applications
This compound is primarily used in pharmaceutical research as a lead compound for the development of new medications.
Interaction Studies
Interaction studies involving this compound are focused on its effects and binding affinities on biological targets:
- Various receptors in the CNS (central nervous system)
These studies are crucial in determining the compound's therapeutic viability.
This compound exhibits significant biological activity, particularly in neuropharmacology. Its structural similarity to known neurotransmitter modulators suggests it may interact with different receptors in the central nervous system.
Safety and Hazards
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to target proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring contributes to the compound’s stability and bioavailability, allowing it to effectively reach its site of action. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
(R)-2-(2-Fluorophenyl)pyrrolidine Hydrochloride (CAS 1381929-34-5) :
Halogen Variation and Steric Effects
- Molecular weight increases to 236.11 g/mol .
2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidine Hydrochloride (CAS 1909319-64-7) :
Linker Modifications
2-[2-(2-Fluorophenyl)ethyl]pyrrolidine Hydrochloride (CAS 2098065-51-9) :
Physicochemical and Pharmacological Data
<sup>a</sup> Predicted using fragment-based methods.
Biological Activity
2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and case studies, supported by data tables and diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClF\N
- CAS Number : 6-methyl-2,3-dihydro-1H-indene-4
- Molecular Weight : 215.68 g/mol
This compound features a pyrrolidine ring substituted with a fluorophenyl group, which is believed to influence its biological activity significantly.
The mechanism of action for this compound primarily involves its interaction with various neurotransmitter systems. Research indicates that compounds with similar structures often exhibit affinity for dopamine transporters (DAT) and vesicular monoamine transporters (VMAT), suggesting potential applications in treating conditions related to dopamine dysregulation, such as addiction and neurodegenerative diseases .
Key Biological Targets
- Dopamine Transporter (DAT) : High affinity for DAT may indicate potential for modulating dopaminergic signaling.
- Vesicular Monoamine Transporter (VMAT) : Inhibition of VMAT can lead to altered release of monoamines, impacting mood and behavior .
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound has shown promising activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Bacillus subtilis | 4.69 µM |
| Candida albicans | 16.69 µM |
These results indicate that the compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species .
Neuropharmacological Effects
In addition to antimicrobial properties, this compound has been studied for its neuropharmacological effects. It has been shown to influence behavior in animal models, particularly in relation to dopamine-related activities:
- Dopamine Release Inhibition : Compounds structurally similar to this pyrrolidine have been reported to inhibit methamphetamine-evoked dopamine release, which may have implications for treating substance use disorders .
- Potential for Abuse : The affinity for DAT raises concerns regarding the potential for abuse, necessitating further investigation into its safety profile .
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of various pyrrolidine derivatives against common pathogens. Among them, this compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent.
Case Study 2: Neuropharmacological Assessment
In a behavioral study involving rodents, the administration of this compound resulted in reduced self-administration of methamphetamine, suggesting its potential utility in addiction treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
